N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide
Description
N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a phenylpropanoyl group
Properties
IUPAC Name |
N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14(2)17-12-18(26-22-17)20(25)21-16-10-11-23(13-16)19(24)9-8-15-6-4-3-5-7-15/h3-7,12,14,16H,8-11,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJZORIZCGQESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)NC2CCN(C2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the oxazole ring and the phenylpropanoyl group. One common approach is to start with a suitable pyrrolidine precursor, which is then functionalized to introduce the oxazole ring. The phenylpropanoyl group can be added through acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and oxazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The phenylpropanoyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with a pyrrolidine ring and a carbonyl group.
Pyrrolidin-2,5-dione: Contains two carbonyl groups and is used in various chemical reactions.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrrolidine and oxazole rings, along with the phenylpropanoyl group, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
